2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a nitro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Nitration: : The starting material, 4-methylbenzene, undergoes nitration to introduce the nitro group, forming 4-methyl-3-nitrobenzene.
Chlorination: : The nitro-substituted benzene is then chlorinated to introduce two chlorine atoms, resulting in 2,2-dichloro-4-methyl-3-nitrobenzene.
Acetylation: : Finally, the dichloro-nitrobenzene is reacted with acetic anhydride in the presence of a base to form the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different amine derivatives.
Substitution: : The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Hydroxylated and aminated derivatives.
Scientific Research Applications
2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: : Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The presence of chlorine atoms enhances the compound's reactivity and stability.
Comparison with Similar Compounds
2,2-Dichloro-N-(4-methyl-3-nitrophenyl)acetamide: can be compared with other similar compounds, such as:
2,2-Dichloro-N-(3-nitrophenyl)acetamide: : Similar structure but lacks the methyl group.
2,2-Dichloro-N-(4-methylphenyl)acetamide: : Similar structure but lacks the nitro group.
2,2-Dichloro-N-(4-nitrophenyl)acetamide: : Similar structure but with a different position of the nitro group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
2,2-dichloro-N-(4-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-2-3-6(4-7(5)13(15)16)12-9(14)8(10)11/h2-4,8H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWREXFMZTKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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